3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
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Overview
Description
3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is a heterocyclic compound with the molecular formula C10H11NO3. It is characterized by the presence of an indolizine ring system, which is a fused bicyclic structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Carboxy-5,6,7,8-tetrahydroindolizine-1-carboxylic acid.
Reduction: 3-Hydroxymethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Similar in structure but lacks the tetrahydroindolizine ring.
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid: Lacks the formyl group.
3-Formylindole: Contains an indole ring instead of an indolizine ring.
Uniqueness
3-Formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is unique due to its fused bicyclic structure and the presence of both formyl and carboxylic acid functional groups.
Properties
IUPAC Name |
3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-7-5-8(10(13)14)9-3-1-2-4-11(7)9/h5-6H,1-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKHHZGRFQUFCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=C2C=O)C(=O)O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169228-13-9 |
Source
|
Record name | 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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